![molecular formula C24H32O3 B114862 Norethindrone Acetate 3-Ethyl Ether CAS No. 50717-99-2](/img/structure/B114862.png)
Norethindrone Acetate 3-Ethyl Ether
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Overview
Description
Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .
Mode of Action
This compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .
Pharmacokinetics
This compound is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .
Result of Action
This compound is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner
Preparation Methods
The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .
Chemical Reactions Analysis
Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .
Scientific Research Applications
Chemical Properties and Structure
Norethindrone Acetate 3-Ethyl Ether possesses a unique ethyl ether group at the 3-position, distinguishing it from its parent compound, norethindrone acetate. Its molecular formula is C20H26O2, with a molecular weight of approximately 368.51 g/mol. The structural modification may influence its solubility, stability, and biological interactions compared to other progestins.
Scientific Research Applications
NEA 3-EE has several notable applications in scientific research:
-
Pharmaceutical Impurity Profiling :
- NEA 3-EE is often used to establish impurity profiles for norethindrone acetate formulations. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products, as strict regulations govern acceptable impurity levels to minimize health risks .
- Stability Testing :
- Biochemical Reagent :
- Mechanism of Action Studies :
Potential Biological Activities
Despite being an impurity, NEA 3-EE may exhibit weak biological activities similar to other progestins:
- Progestogenic Activity : NEA 3-EE can act as an agonist of the progesterone receptor, influencing physiological processes such as menstrual cycle regulation and endometrial stabilization .
- Chemical Reactivity : The compound can undergo hydrolysis and participate in various substitution reactions typical of ethers. These reactions are essential for understanding its metabolism within biological systems .
Comparative Analysis with Other Progestins
The following table summarizes key characteristics of NEA 3-EE compared to other progestins:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Norethisterone | Ethynyl group at C17α; no ethyl ether | Widely used in contraceptives; strong progestin |
Medroxyprogesterone Acetate | C17α acetate; no ethyl ether | Used for long-term contraception; injectable form |
Desogestrel | Ethynyl group at C17α; lacks acetate | Known for lower androgenic activity |
Levonorgestrel | Ethynyl group at C17α; no acetate | Commonly used in emergency contraception |
This compound | Ethyl ether group at C3 | Potentially different pharmacological profiles due to structural modification |
The unique ethyl ether modification may influence NEA 3-EE's solubility, stability, and receptor binding characteristics compared to these other compounds.
Future Research Directions
Given that NEA 3-EE is primarily regarded as an unwanted byproduct, further research could explore:
- Its interactions with other drugs or biological systems to understand pharmacokinetics and pharmacodynamics.
- Potential therapeutic applications based on its unique chemical properties.
- Comprehensive studies on its safety profile and long-term effects when present as an impurity in pharmaceutical formulations.
Comparison with Similar Compounds
Norethindrone Acetate 3-Ethyl Ether is similar to other progestins such as norethindrone and norethindrone acetate . its unique chemical structure, which includes an ethyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .
Similar Compounds::- Norethindrone
- Norethindrone Acetate
- Ethinylestradiol
- Levonorgestrel
This compound stands out due to its specific chemical modifications, which may offer unique benefits in certain medical and research contexts .
Properties
CAS No. |
50717-99-2 |
---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |
InChI Key |
BKNXOKQXQDHUJC-KAGYXSEVSA-N |
SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Synonyms |
3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |
Origin of Product |
United States |
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